![molecular formula C16H16I2S2 B14216690 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol CAS No. 823191-72-6](/img/structure/B14216690.png)
6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is a complex organic compound with the molecular formula C16H16I2S2 This compound is characterized by the presence of iodine and sulfur atoms attached to a biphenyl structure, which is further substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, hydrogenated biphenyls from reduction, and various substituted biphenyl derivatives from substitution reactions .
科学的研究の応用
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol has several scientific research applications:
作用機序
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events . These interactions can modulate biological processes and chemical reactions, making the compound a valuable tool in research .
類似化合物との比較
Similar Compounds
2,2’,4,4’,6,6’-Hexamethylbiphenyl: Lacks iodine and thiol groups, making it less reactive.
4,4’-Diiodobiphenyl: Lacks methyl and thiol groups, resulting in different chemical properties.
3,3’-Dithiobiphenyl: Lacks iodine and methyl groups, affecting its reactivity and applications.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is unique due to the combination of iodine, thiol, and methyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions, making it a valuable compound in various research fields .
特性
CAS番号 |
823191-72-6 |
|---|---|
分子式 |
C16H16I2S2 |
分子量 |
526.2 g/mol |
IUPAC名 |
4-iodo-3-(6-iodo-2,4-dimethyl-3-sulfanylphenyl)-2,6-dimethylbenzenethiol |
InChI |
InChI=1S/C16H16I2S2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
InChIキー |
BZDJSJINRONDJS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1S)C)C2=C(C=C(C(=C2C)S)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
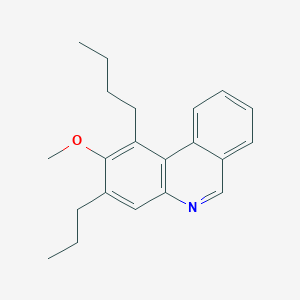
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
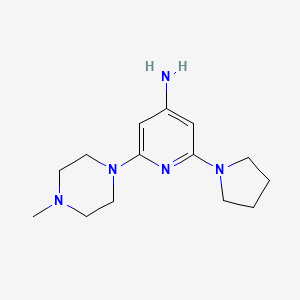
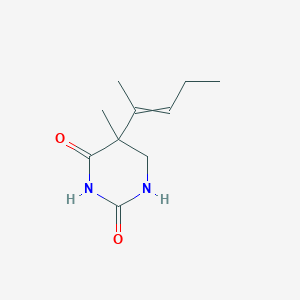
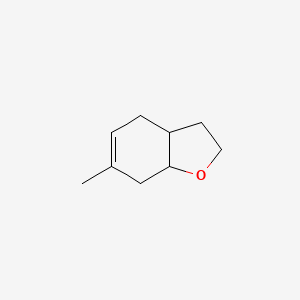
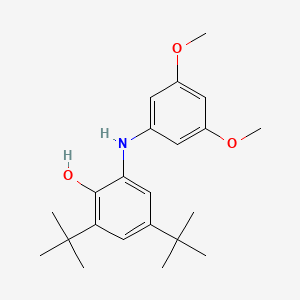
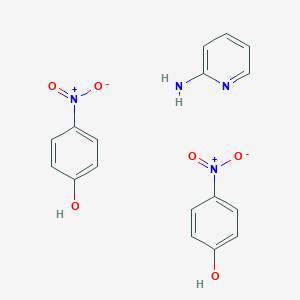
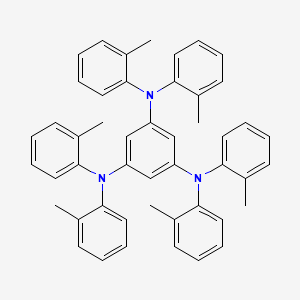
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)

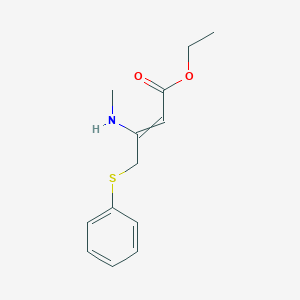
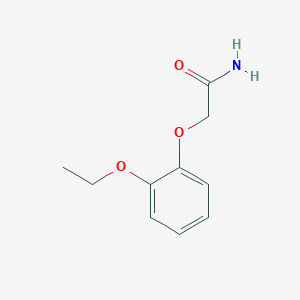
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
